7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound “7-(1-ETHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrazole, tetrazole, and a bicyclic structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of the Nitro Group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Amidation: Conversion of the nitro group to an amide using reagents like ammonia or amines.
Formation of the Tetrazole Ring: This can be synthesized by the reaction of an azide with a nitrile.
Bicyclic Structure Formation: This step may involve cyclization reactions under specific conditions to form the bicyclic core.
Final Assembly: Coupling of the various fragments under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The functional groups present can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
The compound’s unique structure and functional groups make it a valuable candidate for research in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
7-(1-ETHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: shares similarities with other pyrazole and tetrazole derivatives, which are known for their diverse biological activities.
Uniqueness
The combination of the pyrazole, tetrazole, and bicyclic structure in a single molecule is unique and may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H17N9O6S2 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
7-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N9O6S2/c1-3-23-4-8(25(30)31)9(19-23)12(26)17-10-13(27)24-11(15(28)29)7(5-32-14(10)24)6-33-16-18-20-21-22(16)2/h4,10,14H,3,5-6H2,1-2H3,(H,17,26)(H,28,29) |
InChI Key |
CTXRDMUXBDVZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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